molecular formula C12H14O2 B066384 4-(Cyclopentyloxy)benzaldehyde CAS No. 164520-98-3

4-(Cyclopentyloxy)benzaldehyde

Cat. No.: B066384
CAS No.: 164520-98-3
M. Wt: 190.24 g/mol
InChI Key: YURIAUHHAZFYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the para position

Scientific Research Applications

4-(Cyclopentyloxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for 4-(Cyclopentyloxy)benzaldehyde suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the hydroxyl group of the cyclopentanol to form the cyclopentyloxy ether linkage .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

4-cyclopentyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIAUHHAZFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390008
Record name 4-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164520-98-3
Record name 4-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (100 mg, 0.819 mmol), cyclopentyl bromide (176 μl, 1.64 mmol), potassium carbonate (340 mg, 2.46 mmol), acetonitrile (4 mL) and potassium iodide (136 mg, 819 μmol) was stirred at 60° C. for 18 h. The reaction was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give crude product 4-(cyclopentyloxy)benzaldehyde. This was used as crude in the following Step. Analytical LCMS (M+H)+: m/z=191.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
176 μL
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (250 mL) solution of diethylazodicarboxylate (16.1 mL, 40.9 mmol) were added 4-hydroxybenzaldehyde (5 g, 40.9 mmol), cyclopentanol (3.71 mL, 40.9 mmol) and triphenylphosphine (10.7 g, 40.9 mmol). This mixture was stirred for 30 minutes at room temperature. The mixture was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (4.36 g, 56%).
Name
diethylazodicarboxylate
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentyloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentyloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentyloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentyloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.